molecular formula C27H20IN3O4 B12394155 Mmp-9-IN-5

Mmp-9-IN-5

Katalognummer: B12394155
Molekulargewicht: 577.4 g/mol
InChI-Schlüssel: MIENZPZOHXCZQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mmp-9-IN-5 is a compound known for its inhibitory effects on matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix. MMP-9 plays a crucial role in various physiological and pathological processes, including cancer invasion, metastasis, and angiogenesis . This compound has garnered significant attention in scientific research due to its potential therapeutic applications in treating diseases associated with MMP-9 overexpression.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Mmp-9-IN-5 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. One common synthetic route involves the use of aryl sulfonamide anthranilate hydroxamate as a starting material . The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-throughput screening and automated synthesis techniques to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Mmp-9-IN-5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products often include derivatives of the original compound with modified functional groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Several compounds are similar to Mmp-9-IN-5 in terms of their inhibitory effects on MMP-9. These include:

Uniqueness of this compound

This compound is unique due to its specific binding affinity and selectivity for MMP-9. Unlike other inhibitors, this compound has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent with fewer off-target effects .

Eigenschaften

Molekularformel

C27H20IN3O4

Molekulargewicht

577.4 g/mol

IUPAC-Name

2-iodo-N-[2-(4-nitroanilino)-2-oxo-1-phenylethyl]-N-phenylbenzamide

InChI

InChI=1S/C27H20IN3O4/c28-24-14-8-7-13-23(24)27(33)30(21-11-5-2-6-12-21)25(19-9-3-1-4-10-19)26(32)29-20-15-17-22(18-16-20)31(34)35/h1-18,25H,(H,29,32)

InChI-Schlüssel

MIENZPZOHXCZQM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N(C3=CC=CC=C3)C(=O)C4=CC=CC=C4I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.